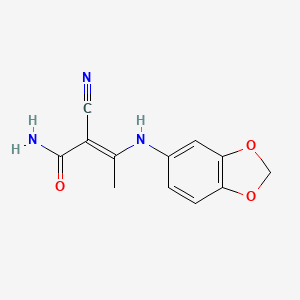
3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide, also known as BDBCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BDBCA is a small molecule that has been shown to have promising activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of cell growth and proliferation. 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide has been shown to inhibit the activity of certain enzymes involved in the regulation of glucose metabolism. 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide has also been shown to have antioxidant activity, which may contribute to its anti-cancer and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide is its relative ease of synthesis, which makes it a potentially useful compound for laboratory experiments. However, one limitation of 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide. One area of interest is the development of 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide-based therapies for the treatment of cancer. Another potential direction is the investigation of 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide's anti-inflammatory activity and its potential applications in the treatment of inflammatory diseases. Further research is also needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide and its effects on cellular processes.
Synthesemethoden
The synthesis of 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide involves several steps, including the reaction of 2-cyano-2-butenoic acid with 3,4-methylenedioxyaniline, followed by the addition of a reagent such as N,N-dimethylformamide (DMF) to form the final product. The synthesis of 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. In particular, 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide has been shown to have potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(1,3-benzodioxol-5-ylamino)-2-cyano-2-butenamide has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-cyanobut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7(9(5-13)12(14)16)15-8-2-3-10-11(4-8)18-6-17-10/h2-4,15H,6H2,1H3,(H2,14,16)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPOHXXNEJLSMH-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)N)/NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide](/img/structure/B5824198.png)
![4-{[2-(ethoxycarbonyl)phenyl]amino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B5824213.png)
![2-{[4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5824227.png)
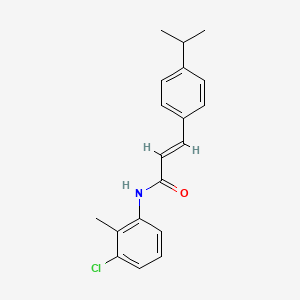
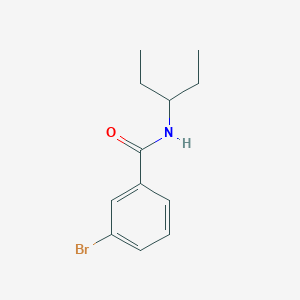
![2-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5824256.png)
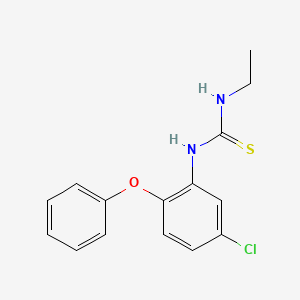
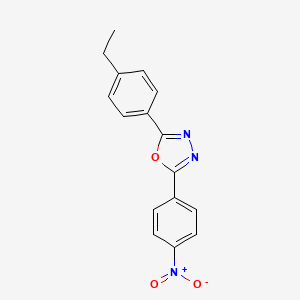
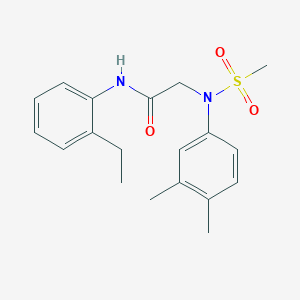
![N-(2-cyanophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5824279.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5824293.png)
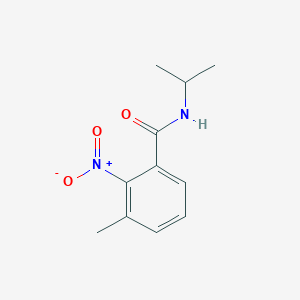
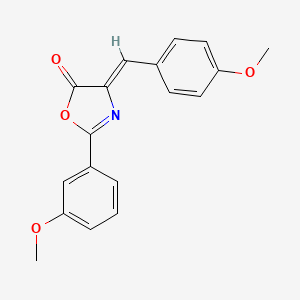
![N-{4-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5824313.png)